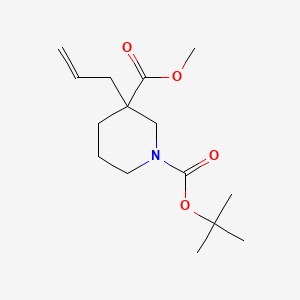
Methyl 1-Boc-3-allylpiperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a chemical compound with the molecular formula C15H25NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-3-allylpiperidine-3-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an allyl group at the 3-position. The carboxylate ester is then formed by esterification with methanol. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Methyl 1-Boc-3-allylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 1-Boc-3-allylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 1-Boc-3-allylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The allyl group can participate in various chemical transformations, making the compound versatile in synthetic applications .
相似化合物的比较
Similar Compounds
- 1-Boc-3-allylpiperidine-3-carboxylic acid
- Methyl 1-Boc-3-ethylazetidine-3-carboxylate
- 1-Boc-4-hydroxy-3,3-dimethylpiperidine
Uniqueness
Methyl 1-Boc-3-allylpiperidine-3-carboxylate is unique due to its combination of a Boc-protected piperidine ring and an allyl group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
生物活性
Methyl 1-Boc-3-allylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacological applications.
Chemical Structure and Synthesis
This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent. The synthesis typically involves the reaction of piperidine derivatives with various carboxylic acids and coupling agents, such as EDC·HCl and DMAP, to form the desired ester. The synthetic pathway can be summarized as follows:
- Formation of β-keto esters from piperidine derivatives.
- Reaction with N,N-dimethylformamide dimethyl acetal to yield β-enamino diketones.
- Final steps involve methanolysis to obtain methyl esters.
The detailed synthetic procedures have been documented in various studies, emphasizing regioselectivity and yield optimization .
Pharmacological Profile
This compound has shown promise in several biological assays, primarily due to its structural similarity to known pharmacophores. Key findings regarding its biological activity include:
- Neurotransmitter Modulation : Similar compounds have been reported to enhance GABAergic transmission, suggesting potential anxiolytic effects .
- Anticancer Potential : Research indicates that derivatives of piperidine compounds can act as inhibitors of oncogenic pathways, particularly those involving KRAS mutations, which are prevalent in various cancers .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of piperidine derivatives, indicating that this compound may exhibit similar effects .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- GABA Receptor Modulation : A study demonstrated that piperidine derivatives could enhance GABA receptor activity, leading to improved neurotransmission and potential therapeutic effects against anxiety disorders .
- Cancer Cell Line Studies : In vitro studies showed that compounds structurally related to this compound inhibited cell proliferation in KRAS-mutant cancer cell lines, suggesting a mechanism for anticancer activity .
Data Tables
The following table summarizes the biological activities associated with this compound and its derivatives:
属性
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-prop-2-enylpiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-8-15(12(17)19-5)9-7-10-16(11-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRLBVMLDQSJRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













